(S)-4-(1-Aminobutyl)benzenamine
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Overview
Description
(S)-4-(1-Aminobutyl)aniline dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aniline moiety substituted with a chiral aminobutyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobutyl)aniline dihydrochloride typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary. The reaction proceeds through the formation of a sulfinimine intermediate, which is then reduced to yield the chiral amine .
Industrial Production Methods
Industrial production of (S)-4-(1-Aminobutyl)aniline dihydrochloride often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. The final product is typically purified through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminobutyl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-4-(1-Aminobutyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminobutyl)aniline dihydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(1-Aminobutyl)aniline: The non-chiral form of the compound, which lacks the stereospecific interactions of the chiral version.
tert-Butanesulfinamide: A related compound used as a chiral auxiliary in the synthesis of chiral amines.
Uniqueness
(S)-4-(1-Aminobutyl)aniline dihydrochloride is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to enhanced efficacy and reduced side effects in pharmaceutical applications. Additionally, its stability and solubility make it a valuable compound in various industrial processes.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-[(1S)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,11-12H2,1H3/t10-/m0/s1 |
InChI Key |
GUGALTXTQWZPHB-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)N)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)N)N |
Origin of Product |
United States |
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